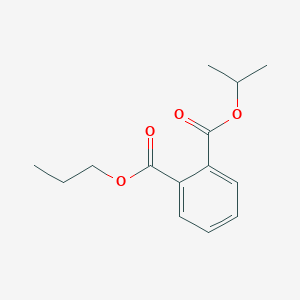

Isopropyl Propyl Phthalate

Description

Properties

IUPAC Name |

2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUUQDSEZYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropyl Propyl Phthalate: Chemical Architecture, PPAR-Mediated Toxicity, and Screening Protocols

Target Audience: Toxicologists, Safety Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of preclinical drug development and environmental toxicology, understanding the structure-activity relationships (SAR) of plasticizers is critical. Isopropyl propyl phthalate (IPP) (CAS: 959224-37-4)[1] is an asymmetric dialkyl phthalate ester utilized in specialized chemical applications. Unlike symmetric phthalates such as diethylhexyl phthalate (DEHP) or dipropyl phthalate (DPP), IPP features a distinct structural asymmetry—one linear n-propyl chain and one branched isopropyl chain.

This asymmetry is not merely a structural curiosity; it fundamentally alters the molecule's pharmacokinetic profile. IPP is recognized as an endocrine-disrupting chemical (EDC) and a teratogen[2]. Its mechanism of action is primarily driven by its metabolic conversion into monoesters, which act as potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[3]. This guide deconstructs the physicochemical properties of IPP, details the causality behind its receptor-mediated toxicity, and provides field-proven, self-validating protocols for quantifying its endocrine-disrupting potential.

Physicochemical Architecture and Steric Implications

The toxicological profile of any phthalate ester is intrinsically linked to its hydrolysis kinetics. Phthalate diesters are generally inactive at nuclear receptors; they are pro-toxicants. Upon cellular uptake or hepatic first-pass metabolism, non-specific esterases and lipases cleave one of the ester bonds to form the active monoester metabolite.

In the case of IPP, the structural asymmetry creates a differential hydrolysis rate. The linear n-propyl group is less sterically hindered than the branched isopropyl group. Consequently, esterases preferentially cleave the n-propyl chain, yielding mono-isopropyl phthalate as the primary proximate toxicant. This specific monoester dictates the binding kinetics within the hydrophobic ligand-binding domain (LBD) of PPAR isoforms.

Table 1: Physicochemical and Identification Properties of IPP

| Property | Value / Description |

| IUPAC Name | 1-(1-methylethyl) 2-propyl benzene-1,2-dicarboxylate |

| CAS Registry Number | 959224-37-4[1] |

| Molecular Formula | C₁₄H₁₈O₄[1] |

| Molecular Weight | 250.29 g/mol [1] |

| Structural Classification | Asymmetric Dialkyl Phthalate Ester |

| Primary Target Receptors | PPAR α , PPAR γ , PPAR δ [3] |

| Known Toxicological Effects | Endocrine disruption, Fetotoxicity, Teratogenicity[2] |

Mechanistic Toxicology: The PPAR Axis

The teratogenic and metabolic disruptions caused by IPP and its metabolites are mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) axis[3]. PPARs ( α , γ , and δ ) are lipid-activated transcription factors belonging to the nuclear receptor superfamily.

The Causality of Activation:

-

Ligand Mimicry: The monoester metabolite of IPP structurally mimics endogenous fatty acids. The carboxylate head interacts with the polar residues of the PPAR LBD (e.g., Tyrosine and Histidine residues), while the hydrophobic isopropyl/phenyl tail stabilizes the activation function-2 (AF-2) helix.

-

Heterodimerization: Upon binding, the receptor undergoes a conformational shift, shedding co-repressors and recruiting co-activators. The activated PPAR forms an obligate heterodimer with the Retinoid X Receptor (RXR).

-

Transcriptional Regulation: The PPAR-RXR complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, triggering pleiotropic responses including lipid dysregulation and, critically, teratogenesis (as evidenced by neural tube defects in embryonic models)[4].

Fig 1: Mechanistic pathway of IPP-induced PPAR activation and gene transcription.

Self-Validating Experimental Workflows

To accurately assess the endocrine-disrupting potential of compounds like IPP, simple viability assays are insufficient. As a Senior Application Scientist, I mandate the use of self-validating orthogonal systems . This involves coupling a highly specific molecular reporter assay with a phenotypic validation assay.

Below are the standardized protocols adapted from the foundational methodologies established by Lampen et al. (2003)[3].

Protocol A: In Vitro Chimeric PPAR Transactivation Assay

This assay utilizes CHO-K1 cells stably transfected with a chimeric receptor (Human Glucocorticoid Receptor (hGR) fused to the PPAR ligand-binding domain)[5].

-

The Causality of the Chimera: Using a GR/PPAR chimera isolates the signal. It prevents endogenous wild-type PPARs in the CHO cells from interfering with the readout, ensuring that the reporter signal is exclusively driven by the transfected construct binding to the IPP metabolite.

Step-by-Step Methodology:

-

Cell Seeding: Seed stably transfected CHO-K1 cells at a density of 20,000 cells/well in 24-well multidishes using 1 mL of standard culture medium[5]. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Replace the medium with fresh medium containing IPP (titrated from 0.1 µM to 100 µM).

-

Internal Controls: Include 0.1% DMSO (Vehicle/Negative Control), 50 µM Bromopalmitate (Positive Control for PPAR α ), and 100 µM Indomethacin (Positive Control for PPAR γ )[4].

-

-

Incubation: Incubate the dosed cells for exactly 48 hours to allow for esterase cleavage, receptor binding, and reporter enzyme (Alkaline Phosphatase - AP) expression[5].

-

Heat Inactivation (Critical Quality Control): Aspirate the cell culture supernatants and heat them to 65°C for 30 minutes[5].

-

The Causality of Heating: Mammalian cells secrete endogenous phosphatases that create high background noise. Heating to 65°C selectively denatures these endogenous enzymes, while the engineered reporter AP remains thermostable, guaranteeing signal specificity.

-

-

Quantification: Measure the relative Alkaline Phosphatase activity via spectrophotometry (absorbance at 405 nm)[5].

Protocol B: F9 Teratocarcinoma Cell Differentiation Assay (Phenotypic Validation)

To prove that the molecular activation observed in Protocol A translates to physiological toxicity, we utilize F9 cells. Teratogenic phthalates induce these undifferentiated stem-like cells to differentiate into parietal endoderm[3].

Step-by-Step Methodology:

-

Seeding: Seed F9 cells in gelatin-coated plates to promote adherence.

-

Exposure: Treat with IPP (10–100 µM). Use Retinoic Acid (1 µM) as a positive teratogenic control.

-

Biomarker Analysis: After 72 hours, assess the morphological shift (rounding and detachment characteristic of endoderm) and quantify the expression of differentiation biomarkers (e.g., Laminin B1 or Type IV collagen) via RT-qPCR.

Fig 2: High-throughput self-validating workflow for PPAR transactivation assays.

Implications for Drug Development & Safety Pharmacology

The identification of IPP as a PPAR activator and teratogen carries significant weight for drug formulation and medical device manufacturing. Phthalates are not covalently bound to polymer matrices (like PVC used in IV bags, catheters, and blister packaging); they are highly susceptible to leaching into lipophilic drug formulations or blood products.

When developing novel liposomal or lipid-nanoparticle (LNP) drug delivery systems, formulation scientists must rigorously screen polymer packaging for asymmetric phthalates like IPP. The unintended leaching of IPP into a therapeutic formulation can introduce confounding variables in preclinical in vivo studies, falsely attributing hepatomegaly (via peroxisome proliferation) or developmental toxicity to the active pharmaceutical ingredient (API) rather than the packaging excipient. Implementing the chimeric PPAR transactivation assay during the excipient screening phase acts as a vital de-risking strategy.

References

-

Lampen, A., Zimnik, S., & Nau, H. (2003). "Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells." Toxicology and Applied Pharmacology, 188(1), 14-23. DOI: 10.1016/s0041-008x(03)00014-0. Retrieved from:[Link]

-

The Endocrine Disruption Exchange (TEDX). "Endocrine Disruptor References: Isopropyl propyl phthalate". TEDX List of Potential Endocrine Disruptors. Retrieved from: [Link]

Sources

Isopropyl propyl phthalate molecular weight and formula

In-Depth Technical Guide: Isopropyl Propyl Phthalate (CAS 959224-37-4) – Physicochemical Profiling, Toxicological Mechanisms, and Analytical Workflows

Executive Summary

As analytical standards in drug development and environmental monitoring grow increasingly stringent, the precise characterization of asymmetric dialkyl phthalates is paramount. Isopropyl propyl phthalate is a highly specific reference material and potential endocrine disruptor. This whitepaper provides an authoritative guide on its physicochemical properties, toxicological mechanisms, and the self-validating analytical protocols required for its quantification.

Chemical Identity and Quantitative Profiling

Isopropyl propyl phthalate is an asymmetric ester of phthalic acid. The deliberate asymmetry—featuring one isopropyl group and one n-propyl group—creates a unique steric profile that dictates its partitioning behavior in biological matrices and its affinity for nuclear receptors.

Table 1: Physicochemical and Structural Data

| Parameter | Quantitative Value / Descriptor |

| Analyte Name | Isopropyl Propyl Phthalate |

| CAS Number | 959224-37-4 |

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 1-(propan-2-yl) 2-propyl benzene-1,2-dicarboxylate |

| SMILES String | CCCOC(=O)c1ccccc1C(=O)OC(C)C |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-(1-Methylethyl) 2-Propyl Ester |

Data supported by1[1] and 2[2].

Mechanistic Toxicology: The PPAR Activation Pathway

Phthalate esters are heavily scrutinized for their role as endocrine disruptors. The primary toxicological concern regarding low-molecular-weight phthalates is their ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically the α and γ isoforms (3)[3].

-

Causality of Toxicity: Intact diesters are not the primary active toxicants. Upon ingestion or absorption, non-specific cellular esterases rapidly hydrolyze isopropyl propyl phthalate into monoalkyl metabolites. Because these monoesters structurally mimic endogenous fatty acids, they successfully enter the nucleus and bind to the ligand-binding domain of PPARs. This binding induces a conformational shift that forces heterodimerization with the Retinoid X Receptor (RXR). The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, aberrantly upregulating genes responsible for adipogenesis and inducing teratogenic differentiation (e.g., observed in F9 teratocarcinoma cells)[3].

Fig 1: Mechanistic pathway of PPAR activation by phthalate metabolites.

Analytical Characterization: GC-MS Quantification Protocol

To monitor trace levels of Isopropyl propyl phthalate in proteomics research or environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique due to the volatility and thermal stability of the molecule.

Step-by-Step Methodology:

-

Liquid-Liquid Extraction (LLE): Mix the aqueous sample with dichloromethane (DCM) in a 1:1 ratio.

-

Causality: The highly hydrophobic nature of the C14H18O4 phthalate drives it entirely into the non-polar DCM phase, effectively partitioning it away from polar matrix interferences.

-

-

Concentration & Reconstitution: Evaporate the organic layer under a gentle nitrogen stream and reconstitute in 100 µL of high-purity hexane.

-

Causality: Hexane is highly volatile and perfectly compatible with non-polar GC stationary phases, ensuring sharp, narrow injection bands without solvent expansion issues.

-

-

GC Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Run a temperature gradient from 80°C to 280°C at 10°C/min.

-

Causality: The 5% phenyl phase provides specific π−π interactions with the phthalate's aromatic ring, resolving it from aliphatic co-extractants.

-

-

MS Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode targeting m/z 149 and m/z 250.

-

Causality: 70 eV EI consistently fragments phthalates to yield the highly stable phthalic anhydride radical cation (m/z 149), providing a definitive base peak for identification.

-

-

Self-Validating System: This GC-MS protocol acts as a self-validating loop. By monitoring both m/z 149 and m/z 250, the system cross-verifies the analyte. If m/z 149 (the universal phthalate core) is detected without the m/z 250 molecular ion, the system automatically flags the peak as a co-eluting phthalate contaminant (e.g., leaching from plastic labware) rather than the target analyte.

Fig 2: Step-by-step GC-MS analytical workflow for phthalate quantification.

Asymmetric Synthesis and Derivatization

Generating Isopropyl propyl phthalate for use as a high-purity reference material requires a step-wise esterification to prevent the formation of symmetrical byproducts (e.g., diisopropyl phthalate).

Step-by-Step Methodology:

-

Ring Opening: React phthalic anhydride with exactly one molar equivalent of isopropanol under mild basic conditions to yield mono-isopropyl phthalate.

-

Condensation: React the resulting monoester with an excess of n-propanol in the presence of a catalytic amount of sulfuric acid ( H2SO4 ), utilizing a Dean-Stark trap.

-

Causality: Symmetrical transesterification is a major risk in mixed alkyl phthalate synthesis. By using a Dean-Stark trap to continuously remove water, the system drives the Fischer esterification strictly forward via Le Chatelier's principle, locking the second alkyl group in place and preventing the formation of symmetrical byproducts.

-

-

Self-Validating System: The synthesis protocol is self-validating through the volumetric measurement of water in the Dean-Stark trap. The collection of exactly one molar equivalent of water confirms the stoichiometric completion of the second esterification step, serving as an immediate, in-process quality control checkpoint before downstream purification.

Fig 3: Step-wise asymmetric synthesis of isopropyl propyl phthalate.

Conclusion

The precise molecular weight (250.29 g/mol ) and formula (C14H18O4) of Isopropyl propyl phthalate are foundational metrics for mass spectrometry calibration. By understanding the causality behind its biological receptor binding and its behavior during GC-MS extraction, drug development professionals can build robust, self-validating assays to accurately monitor this compound in complex biological and environmental matrices.

References

-

Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells. Toxicology and Applied Pharmacology (via Ovid). URL:[Link]

Sources

Isopropyl Propyl Phthalate (IPP): A Comprehensive Technical Guide on Physicochemical Properties and Characterization

As a Senior Application Scientist navigating the complex landscape of plasticizers, excipients, and toxicological models, understanding the precise physicochemical behavior of mixed phthalate esters is critical. Isopropyl propyl phthalate (IPP) —a structural hybrid between dipropyl and diisopropyl phthalate—presents unique thermodynamic properties.

This whitepaper provides an in-depth analysis of the boiling point and density of IPP, the causality behind these values, and the self-validating laboratory protocols required for their empirical determination.

Chemical Identity and Structural Context

Isopropyl propyl phthalate ( [1]) is an asymmetric, mixed dialkyl phthalate. In drug development and materials science, mixed esters like IPP are often synthesized to fine-tune the free volume and migration rates of polymer matrices. Furthermore, IPP serves as a critical model compound in toxicological assays evaluating the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by phthalate metabolites.

Because IPP is an asymmetric ester, its physicochemical properties are thermodynamically bounded by its symmetric analogs: Dipropyl phthalate (DPP) and Diisopropyl phthalate (DIPP) .

Physicochemical Properties: Boiling Point & Density

When evaluating the physical constants of IPP, we must look at the causality dictated by molecular geometry.

The Causality of Molecular Branching

-

Density: The density of a liquid is governed by its molecular packing efficiency. The linear n-propyl chains in DPP allow for tight molecular packing within the liquid lattice. When we introduce a branched isopropyl group (as in IPP), the steric bulk increases the free volume between molecules, thereby reducing the density.

-

Boiling Point: Boiling points are dictated by the strength of intermolecular forces—primarily London dispersion forces in phthalates. Linear chains maximize surface area contact, requiring higher thermal energy to transition to the vapor phase. The branching in IPP reduces this effective surface area, lowering the boiling point compared to its linear counterpart.

Quantitative Data Summary

The following table synthesizes the empirical data of the symmetric analogs to establish the highly predictable, interpolated values for the mixed IPP ester[2, 3].

| Compound Name | CAS Number | Molecular Structure | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) |

| Dipropyl Phthalate (DPP) | 131-16-8 | Linear / Linear | 317.5 | 1.078 |

| Isopropyl Propyl Phthalate (IPP) | 959224-37-4 | Linear / Branched | ~309.8 (Predicted) | ~1.070 (Predicted) |

| Diisopropyl Phthalate (DIPP) | 605-45-8 | Branched / Branched | 302.0 | 1.063 |

Self-Validating Experimental Protocols

To ensure scientific integrity, any empirical determination of IPP's properties must utilize self-validating systems. This means the protocol inherently checks its own accuracy against known standards during the experiment.

Protocol A: Density Determination via Self-Calibrating Pycnometry

Causality: Volumetric glassware expands with temperature. By calibrating the pycnometer with a reference liquid (Type 1 Ultrapure Water) at the exact measurement temperature, we negate thermal expansion errors.

-

Preparation: Thoroughly clean a 10 mL Gay-Lussac pycnometer with acetone and dry under a stream of high-purity nitrogen.

-

Tare Weight ( Wempty ): Weigh the empty pycnometer on an analytical balance (0.1 mg precision).

-

Volume Calibration: Fill the pycnometer with Type 1 DI water. Submerge in a thermostatic water bath at exactly 20.0 °C for 30 minutes. Insert the capillary stopper, wipe the exterior dry, and weigh ( Wwater ). Calculate the exact volume using the known density of water at 20.0 °C (0.9982 g/mL).

-

Sample Measurement: Empty, dry, and refill the pycnometer with the IPP sample. Equilibrate at 20.0 °C, stopper, dry, and weigh ( WIPP ).

-

Validation: Calculate the IPP density ( ρ=VolumeWIPP−Wempty ). Run a parallel test with high-purity [2] to validate the system against its known density of 1.078 g/mL.

Protocol B: Micro-Boiling Point Determination (Siwoloboff’s Method)

Causality: Traditional distillation requires large sample volumes. Siwoloboff’s method utilizes capillary action and vapor pressure equilibrium, allowing for precise measurements using less than 10 μL of synthesized IPP.

-

Capillary Assembly: Seal one end of a standard melting point capillary. Insert a smaller, inverted bell capillary (open end facing down) into the main tube.

-

Sample Loading: Inject 5 μL of IPP into the main capillary.

-

System Setup: Strap the capillary to a calibrated digital RTD thermometer probe. Submerge the assembly in a high-temperature silicone oil bath.

-

Heating & Observation: Heat the bath at a controlled ramp rate of 2 °C/min. As the liquid heats, air trapped in the inverted bell expands, releasing slow bubbles.

-

Equilibrium Point: When the IPP reaches its boiling point, a rapid, continuous stream of bubbles will emerge. Turn off the heat.

-

Data Capture: The exact boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn up into the inverted capillary (the point where vapor pressure exactly equals atmospheric pressure).

Visualizing the Workflows

To fully grasp the synthesis and toxicological relevance of IPP, we must map the logical relationships of its production and biological interaction.

Asymmetric Synthesis Workflow

The synthesis of a mixed ester requires a sequential, two-step esterification to prevent the formation of symmetric byproducts.

Caption: Workflow for the sequential asymmetric synthesis and isolation of Isopropyl Propyl Phthalate.

Toxicological Relevance: PPAR Activation

In drug development and toxicology, IPP and its metabolites are studied for their ability to cross cellular membranes and activate nuclear receptors, specifically PPARs, which can induce teratogenic effects [4].

Caption: Mechanistic pathway of PPAR nuclear receptor activation following IPP cellular uptake.

Conclusion

The physicochemical profile of Isopropyl Propyl Phthalate (CAS 959224-37-4) is a direct manifestation of its asymmetric molecular geometry. By understanding how the steric hindrance of the isopropyl branch disrupts van der Waals forces and liquid lattice packing, researchers can accurately predict its boiling point (~309.8 °C) and density (~1.070 g/mL). Utilizing self-validating methodologies like Siwoloboff’s method and calibrated pycnometry ensures that these values can be rigorously verified in any analytical laboratory setting.

References

-

National Center for Biotechnology Information. "Dipropyl phthalate | C14H18O4 | CID 8559". PubChem Compound Summary. Available at:[Link]

-

Pi Chemicals. "PI-50400 Diisopropyl phthalate (605-45-8)". Pi Chemicals System. Available at:[Link]

-

Lampen, A., et al. "Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells". Toxicology and Applied Pharmacology. Available at:[Link]

The Physical Chemistry and Analytical Validation of Mixed Phthalate Esters in Pharmaceutical Development

Executive Summary

Mixed phthalate esters—ranging from small-molecule plasticizers like butyl benzyl phthalate (BBP) to complex polymeric excipients like cellulose acetate phthalate (CAP)—are foundational to modern drug formulation and delivery systems. Their unique physical properties dictate film-forming capabilities, enteric resistance, and controlled active pharmaceutical ingredient (API) release kinetics. This technical guide provides a rigorous mechanistic analysis of these compounds, detailing their physical properties, their thermodynamic behavior in formulations, and self-validating analytical protocols for their characterization.

Structural Causality and Physical Properties

The term "mixed phthalate esters" encompasses molecules where the 1,2-benzenedicarboxylic acid (phthalic acid) core is esterified with two different functional groups, or polymers where the backbone is substituted with multiple distinct ester moieties[1][2].

Small-Molecule Mixed Esters (e.g., Butyl Benzyl Phthalate - BBP): By utilizing asymmetric aliphatic and aromatic side chains (a benzyl group and a butyl group), BBP disrupts crystalline packing, resulting in a broad liquidus range[2]. The butyl group imparts hydrophobicity, while the benzyl group enhances compatibility with polar polymers, making it a highly efficient plasticizer[2]. BBP is a clear, viscous liquid with a density of 1.1 g/mL and a remarkably low vapor pressure (0.16 mmHg at 150 °C), which minimizes evaporative loss during thermal processing.

Polymeric Mixed Esters (e.g., Cellulose Acetate Phthalate - CAP): Cellulose acetate phthalate is a cellulose derivative where approximately half of the hydroxyl groups are esterified with acetyl groups, a quarter with phthalic acid, and the remainder left unchanged[1]. This mixed substitution is the causal mechanism behind its pH-dependent solubility. At acidic gastric pH (< 4.0), the free carboxylic acid groups on the phthalate moieties remain protonated, rendering the polymer insoluble and protecting the API[1]. In the mildly basic intestinal environment (pH > 6.0), these groups ionize, triggering rapid polymer dissolution[1][3].

Table 1: Comparative Physical Properties of Key Mixed Phthalate Esters

| Physical Property | Butyl Benzyl Phthalate (BBP)[2] | Cellulose Acetate Phthalate (CAP)[1][3] |

| Molecular Weight | 312.36 g/mol | Variable (Polymeric) |

| Physical State (at 25°C) | Viscous, colorless liquid | White to off-white free-flowing powder |

| Density | 1.1 g/mL | ~1.2 - 1.3 g/cm³ (bulk) |

| Solubility (Water) | 2.69 mg/L (Hydrophobic) | Insoluble (Soluble at pH > 6.0) |

| Vapor Pressure | 0.16 mmHg (at 150 °C) | Negligible |

| Primary Pharmaceutical Role | Historical plasticizer / Leachable target | Enteric coating polymer |

Mechanistic Role in Drug Delivery: The Plasticization Effect

CAP is inherently brittle due to strong intermolecular hydrogen bonding and a high glass transition temperature (Tg)[4]. To form cohesive, crack-free enteric films, plasticizers (such as polyethylene glycol or small-molecule phthalates) must be integrated[1][4]. The addition of a plasticizer increases the free volume between polymer chains, lowering the Tg and decreasing the time required for 50% drug release (T50)[4]. Without a plasticizer, the rigid polymer matrix restricts fluid ingress, leading to prolonged, Higuchi-model diffusion kinetics[4].

Figure 1: Mechanism of pH-dependent dissolution and plasticization in CAP films.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of mixed phthalate ester formulations requires orthogonal, self-validating protocols.

Protocol 1: Determination of Glass Transition Temperature (Tg) via Modulated DSC

Causality: Standard Differential Scanning Calorimetry (DSC) often conflates the Tg (a reversing thermodynamic event) with enthalpy relaxation or moisture evaporation (non-reversing events). Modulated DSC applies a sinusoidal temperature oscillation over a linear heating ramp, mathematically separating these signals to provide an unambiguous Tg measurement[3]. Self-Validation: The protocol includes an indium standard run prior to the sample to validate temperature and cell constant calibration, ensuring instrumental drift does not skew the Tg calculation.

Step-by-Step Methodology:

-

Preparation: Weigh 5.0 ± 0.1 mg of the CAP/plasticizer film into an aluminum Tzero pan. Hermetically seal the pan to prevent moisture loss, as water acts as a secondary plasticizer and will artificially depress the Tg.

-

Equilibration: Equilibrate the cell at 0 °C for 5 minutes under a dry nitrogen purge (50 mL/min) to establish a stable baseline.

-

Modulation: Apply a temperature modulation of ±0.5 °C every 60 seconds.

-

Heating Ramp: Heat the sample from 0 °C to 200 °C at a linear underlying rate of 2 °C/min.

-

Analysis: Extract the reversing heat flow signal. The Tg is calculated as the inflection point of the endothermic shift. A successful plasticization is validated if the formulated Tg is at least 10–15 °C below the intended processing/coating temperature.

Protocol 2: Quantification of Phthalate Ester Release via HPLC-UV

Causality: To evaluate the enteric integrity of the formulation, API and plasticizer release must be quantified across a physiological pH gradient. HPLC-UV provides the necessary resolution to separate the polymeric degradants, the plasticizer, and the API[4]. Self-Validation: A mass balance approach is utilized. The total drug recovered in the dissolution media plus the residual drug extracted from the undissolved microcapsules must equal 100 ± 5% of the theoretical load. Any deviation indicates degradation or irreversible matrix binding.

Step-by-Step Methodology:

-

Acid Stage (Gastric Simulation): Submerge 100 mg of CAP-coated microcapsules in 900 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C, using USP Apparatus II at 50 rpm for 2 hours.

-

Buffer Stage (Intestinal Simulation): Adjust the media to pH 6.8 using 0.2 M tribasic sodium phosphate. Continue dissolution for 4 hours.

-

Sampling: Withdraw 5 mL aliquots at predetermined intervals (e.g., 1, 2, 3, 4, 6 hours), filtering immediately through a 0.45 µm PTFE syringe filter to halt dissolution.

-

Chromatography: Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid, at a flow rate of 1.0 mL/min.

-

Detection & Validation: Monitor absorbance at 254 nm. Calculate the release kinetics. The formulation passes validation if <10% release occurs in the acid stage, followed by >80% release within 45 minutes of the buffer stage[1].

Figure 2: Self-validating analytical workflow for formulation optimization.

Conclusion

The physical properties of mixed phthalate esters are fundamentally linked to their molecular architecture. Whether functioning as a small-molecule plasticizer modifying the free volume of a polymer matrix, or as a macro-molecular enteric coating responding to physiological pH gradients, their behavior is highly predictable and measurable. By employing rigorous, self-validating analytical techniques like mDSC and HPLC-UV, researchers can optimize formulations to achieve precise, targeted drug delivery profiles while ensuring physical stability.

References

- Cellulose acetate phthalate - Wikipedia Source: Wikipedia URL

- Effect of cellulose acetate phthalate and polyethylene glycol on physical properties and release of theophylline from microcapsules Source: SciELO URL

- Cellulose Acetate Phthalate Source: Phexcom URL

- Benzyl butyl phthalate 98 Source: Sigma-Aldrich URL

- Benzyl butyl phthalate - Wikipedia Source: Wikipedia URL

Sources

Isopropyl propyl phthalate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Isopropyl Propyl Phthalate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of isopropyl propyl phthalate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a predictive analysis based on physicochemical properties, and provides a robust experimental framework for empirical determination.

Introduction to Isopropyl Propyl Phthalate

Isopropyl propyl phthalate (CAS No. 959224-37-4) is a diester of phthalic acid, featuring both an isopropyl and a propyl ester group attached to the benzene ring. Like other phthalate esters, it is a semi-rigid molecule with a polar core (the aromatic ring and two carbonyl groups) and nonpolar aliphatic side chains. This amphiphilic nature is central to its solubility behavior. Phthalates are generally characterized as colorless, oily liquids with low volatility and poor solubility in water, but good solubility in many organic solvents and oils.[1][2]

Table 1: Physicochemical Properties of Isopropyl Propyl Phthalate and Related Compounds

| Property | Isopropyl Propyl Phthalate | Diisopropyl Phthalate | Dipropyl Phthalate |

| CAS Number | 959224-37-4 | 605-45-8 | 131-16-8 |

| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol [3] | 250.29 g/mol [4] |

| Appearance | Liquid (Predicted) | Solid / Liquid[5] | Liquid[4] |

| LogP (XLogP3) | ~2.8 (Predicted) | 2.8[3] | 3.5 (Predicted) |

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher value indicates lower water solubility and higher solubility in nonpolar organic solvents.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces. The process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] The fundamental principle is "like dissolves like," which means substances with similar polarities and intermolecular forces tend to be miscible.[6]

-

Polarity and Intermolecular Forces : Isopropyl propyl phthalate's structure dictates its interactions. The ester groups (C=O) create significant dipole moments, making the molecule moderately polar. It can act as a hydrogen bond acceptor at its oxygen atoms. The aromatic ring can participate in π-π stacking, while the alkyl chains (isopropyl and propyl) engage in nonpolar van der Waals (London dispersion) forces.

-

Solute-Solvent Interactions :

-

In Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents are strong hydrogen bond donors and acceptors. Isopropyl propyl phthalate can accept hydrogen bonds from the solvent, and its dipole moment can interact favorably with the solvent's dipole. Solubility is expected to be moderate to high.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) : These solvents have strong dipoles but do not donate hydrogen bonds. The primary interaction will be strong dipole-dipole forces between the solvent and the phthalate's ester groups. High solubility is predicted in these solvents.[6]

-

In Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents interact primarily through weak van der Waals forces. The alkyl chains of the phthalate will interact favorably with these solvents. While the polar core is less compatible, the overall solubility is expected to be moderate, driven by the nonpolar side chains.[6]

-

Predicted Solubility Profile of Isopropyl Propyl Phthalate

Table 2: Predicted Qualitative Solubility of Isopropyl Propyl Phthalate in Common Organic Solvents

| Solvent Category | Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Nonpolar | n-Hexane | 1.88 | 0.1 | Moderate | van der Waals interactions between alkyl chains and hexane. |

| Toluene | 2.38 | 2.4 | High | van der Waals forces and potential π-π interactions with the aromatic ring. | |

| Polar Aprotic | Diethyl Ether | 4.34 | 2.8 | High | Favorable dipole-dipole interactions. |

| Ethyl Acetate | 6.02 | 4.4 | Very High | Strong dipole-dipole interactions; structurally similar to the ester solute. | |

| Acetone | 20.7 | 5.1 | Very High | Strong dipole-dipole interactions with the polar carbonyl group. | |

| Acetonitrile (ACN) | 37.5 | 5.8 | High | Strong dipole-dipole interactions. | |

| Dimethylformamide (DMF) | 36.7 | 6.4 | High | Strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High | Very strong dipole-dipole interactions. | |

| Polar Protic | Isopropanol | 19.9 | 3.9 | Very High | Favorable dipole-dipole and hydrogen bonding (acceptor). Similar structure. |

| Ethanol | 24.5 | 4.3 | High | Favorable dipole-dipole and hydrogen bonding (acceptor). | |

| Methanol | 32.7 | 5.1 | High | Favorable dipole-dipole and hydrogen bonding (acceptor). | |

| Water | 80.1 | 10.2 | Very Low | The large nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic.[1] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. This protocol is designed as a self-validating system to ensure the attainment of thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation : Select a range of high-purity organic solvents of interest. Ensure the Isopropyl Propyl Phthalate solute is of a known high purity.

-

Sample Creation : To a series of glass vials with chemically resistant caps (e.g., PTFE-lined), add a measured volume of a single solvent (e.g., 5 mL).

-

Addition of Solute : Add an excess amount of isopropyl propyl phthalate to each vial. "Excess" means that a visible amount of undissolved solute remains at the bottom of the vial after equilibrium is reached. This ensures the solution is saturated.

-

Equilibration : Seal the vials tightly. Place them in a temperature-controlled environment, such as an incubator shaker or a shaking water bath, set to a specific temperature (e.g., 25°C). Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to let the excess solid settle. For faster separation, centrifuge the vials at a controlled temperature.

-

Sample Extraction : Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification : Accurately determine the concentration of isopropyl propyl phthalate in the filtered aliquot using a validated analytical method, such as GC-MS or HPLC (see Section 5). This is typically done by creating a calibration curve with standard solutions of known concentrations.

-

Data Reporting : Express the solubility in standard units, such as mg/mL, g/100mL, or molarity (mol/L), at the specified temperature.

Workflow Diagram

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Analytical Methods for Quantifying Solute Concentration

Accurate quantification of the dissolved phthalate is essential for reliable solubility data. The two most common and robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for analyzing volatile and semi-volatile compounds like phthalates. The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, providing definitive identification and sensitive quantification.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful alternative, particularly when dealing with complex matrices or less volatile analytes. Separation occurs in the liquid phase based on the analyte's affinity for the stationary phase (column) and mobile phase (solvent). A UV or mass spectrometry (LC-MS) detector is typically used for quantification.

Practical Implications for Researchers

A thorough understanding of isopropyl propyl phthalate's solubility is critical in numerous scientific and industrial applications:

-

Drug Formulation : For poorly soluble active pharmaceutical ingredients (APIs), understanding excipient solubility is key to developing stable and effective formulations, such as amorphous solid dispersions or lipid-based delivery systems.

-

Purification and Crystallization : Solvent selection is paramount in crystallization processes. Knowledge of solubility across different solvents and temperatures allows for the optimization of yield and purity.[9]

-

Analytical Chemistry : Choosing the right solvent is crucial for preparing samples for analysis, ensuring the analyte is fully dissolved before injection into an analytical instrument. Liquid-liquid extractions also depend heavily on differential solubility.[10]

Conclusion

Isopropyl propyl phthalate, a moderately polar diester, is predicted to exhibit high solubility in a wide range of polar aprotic and polar protic organic solvents, moderate solubility in nonpolar solvents, and very low solubility in water. This behavior is dictated by the interplay of dipole-dipole forces, hydrogen bond acceptance, and van der Waals interactions between the solute and solvent molecules. While precise quantitative data is sparse, the principles outlined in this guide, combined with the robust shake-flask experimental protocol, provide researchers with the necessary tools to both predict and empirically determine the solubility profile of this compound for their specific application needs.

References

-

Fiveable. (2025). Solubility in organic solvents Definition. Retrieved from Fiveable. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). [Link]

-

Saleh, H. M., & El-Samra, M. M. (2023). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 28(19), 6885. [Link]

-

Vandavasi, K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

PubChem. (n.d.). Monoisopropyl phthalate. National Center for Biotechnology Information. [Link]

-

Vandavasi, K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

U.S. Environmental Protection Agency. (1980). Phthalate Esters: Ambient Water Quality Criteria. EPA. [Link]

- Staples, C. A., et al. (2011). Phthalate Esters: The Handbook Of Environmental Chemistry.

-

Oxford Academic. (n.d.). Solubility and toxicity of eight phthalate esters to four aquatic organisms. [Link]

-

Lv, J., Liang, L., & Huebschmann, H. J. (n.d.). Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS. Thermo Fisher Scientific. [Link]

-

Al-Malah, K. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace. [Link]

-

PubChem. (n.d.). Diisopropyl phthalate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Phthalate Esters. [Link]

-

Deepak Fertilisers and Petrochemicals Corporation Limited. (2021). Product Specification: ISO PROPYL ALCOHOL IP. [Link]

-

CORE. (n.d.). DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. [Link]

-

ResearchGate. (n.d.). Solubilities and surface activities of phthalates investigated by surface tension measurements. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

Gonçalves, J. L., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

Sources

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. 605-45-8 CAS MSDS (DIISOPROPYL PHTHALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]

- 9. physchemres.org [physchemres.org]

- 10. idaea.csic.es [idaea.csic.es]

High-Resolution Refractive Index Determination for the Identification of Isopropyl Propyl Phthalate and Its Structural Isomers

Executive Summary

Phthalate esters are ubiquitous plasticizers that require rigorous monitoring in drug development due to their propensity to leach from pharmaceutical packaging and their established fetotoxic and teratogenic profiles. Among these, Isopropyl propyl phthalate (CAS: 959224-37-4)[1] presents a unique analytical challenge. As an asymmetrical mixed ester, it shares an identical molecular weight ( C14H18O4 ) and highly similar mass spectrometric fragmentation patterns with its symmetrical structural isomers: dipropyl phthalate (DPP) and diisopropyl phthalate (DiPP).

To achieve unambiguous identification where standard chromatography-mass spectrometry (GC-MS/LC-MS) falls short, application scientists rely on high-precision Refractive Index (RI) measurements. This guide details the mechanistic causality behind isomeric RI shifts and provides a self-validating analytical protocol for differentiating these closely related plasticizers.

Mechanistic Grounding: The Physics of Isomeric Refractive Index Shifts

The refractive index ( n ) of a liquid is the ratio of the velocity of light in a vacuum to its velocity within the substance. For organic molecules like phthalates, the RI is intrinsically linked to molar polarizability and molar volume, as defined by the Lorentz-Lorenz equation.

Causality of RI Variations in Phthalate Isomers: When comparing straight-chain alkyl groups (propyl) to branched alkyl groups (isopropyl), the branching introduces significant steric hindrance. This structural bulk expands the molar volume of the molecule and reduces the overall density of the electron cloud available to interact with the electromagnetic field of light.

-

Dipropyl phthalate (DPP): The straight-chain structure allows for denser molecular packing, resulting in higher electron polarizability and a higher refractive index (~1.497)[2].

-

Diisopropyl phthalate (DiPP): The dual-branched structure maximizes steric hindrance and molar volume, dropping the refractive index significantly (~1.490).

-

Isopropyl propyl phthalate: As the mixed ester, it exhibits an intermediate steric profile, yielding a refractive index perfectly bisecting its symmetrical counterparts.

Mechanistic relationship between alkyl branching, molar volume, and refractive index shifts.

Quantitative Isomeric Data

To differentiate these isomers, measurements must be taken at exactly 20.0 °C using the Sodium D-line (589 nm), denoted as nD20 . The table below summarizes the critical identification metrics.

| Compound | CAS Number | Alkyl Branching | Density (g/mL at 20°C) | Refractive Index ( nD20 ) |

| Dipropyl phthalate (DPP) | 131-16-8 | None (Straight-chain) | 1.078 | 1.4960 – 1.4980 |

| Isopropyl propyl phthalate | 959224-37-4 | Asymmetrical (Mixed) | ~1.070 | ~1.493 – 1.494 |

| Diisopropyl phthalate (DiPP) | 605-45-8 | Symmetrical (Branched) | 1.063 | 1.484 – 1.490 |

*Note: Due to the scarcity of commercial reference standards for the mixed ester, RI and density values for Isopropyl propyl phthalate are theoretically interpolated based on the molar refractivity additivity of its symmetrical counterparts. This serves as a reliable heuristic baseline for analytical identification.

Self-Validating Experimental Protocol

Because the RI difference between these isomers is as small as 0.003, achieving the theoretical instrument accuracy of ±0.0001 is mandatory. The following protocol is designed as a closed-loop, self-validating system, adhering strictly to[3] and[4].

Phase 1: System Calibration & Thermal Equilibration

-

Thermal Stabilization: Connect the Abbé refractometer to a circulating water bath. Set and verify the prism temperature to 20.0 ± 0.1 °C .

-

Causality: The refractive index of organic liquids decreases by approximately 0.0004 for every 1°C rise in temperature[3]. Strict thermal control prevents temperature-induced RI drift, which could easily cause misidentification of the isomer.

-

-

Zero-Point Calibration: Apply 2 drops of HPLC-grade distilled water to the measuring prism. At 20.0 °C, the RI must read exactly 1.3330 [3]. If any deviation occurs, adjust the instrument's calibration screw before proceeding.

Phase 2: Sample Application & Optical Measurement

-

Sample Introduction: Deposit 2-3 drops of the isolated phthalate extract onto the lower prism. Do not touch the glass with the pipette tip to avoid micro-scratches that distort light refraction.

-

Dispersion Correction: Illuminate the sample using a sodium D-line light source (doublet at 589.0 nm and 589.6 nm)[3]. Rotate the Amici compensator dial until the color fringe at the shadowline boundary disappears, leaving a sharp, high-contrast black-to-white transition.

-

Data Acquisition: Adjust the measurement knob until the shadowline perfectly intersects the crosshairs. Record the nD20 value to four decimal places.

Phase 3: The Self-Validation Loop

-

Triplicate Variance Check: Clean the prism thoroughly with anhydrous ethanol and allow it to dry. Repeat the measurement process twice more on fresh aliquots of the sample.

-

Validation Criteria: Calculate the standard deviation (SD) of the three readings. The system is considered self-validated if the SD is < 0.0002 . If the SD exceeds this threshold, the data is automatically rejected; the operator must return to Phase 1 to troubleshoot thermal instability or sample contamination.

Self-validating workflow for high-precision refractive index measurement of phthalates.

References

-

Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics (ASTM D1045) . ASTM International. Available at: [Link]

-

General Chapters: <831> REFRACTIVE INDEX . US Pharmacopeia (USP). Available at:[Link]

Sources

Chemical stability of isopropyl propyl phthalate under standard conditions

An In-depth Technical Guide to the Chemical Stability of Isopropyl Propyl Phthalate Under Standard Conditions

Introduction

Isopropyl propyl phthalate is a diester of phthalic acid, characterized by the presence of both an isopropyl and a propyl ester functional group.[1][2] As with other phthalate esters, its utility may be found in applications such as a plasticizer or as a component in various formulations within the industrial and pharmaceutical sectors. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical stability is paramount. It informs storage conditions, formulation strategies, and potential interactions with other substances, and is a critical component of regulatory submissions.[3][4] This guide provides an in-depth technical overview of the anticipated chemical stability of isopropyl propyl phthalate under standard conditions, drawing upon established principles for phthalate esters and authoritative regulatory guidelines.

Regulatory Framework for Stability Testing: The ICH Q1A(R2) Guideline

The International Council for Harmonisation (ICH) provides guidelines on the requirements for the registration of pharmaceuticals for human use. The ICH Q1A(R2) guideline is the primary document that outlines the stability testing of new drug substances and products.[5][6] These guidelines define the standard conditions for stability studies, which are designed to provide evidence on how the quality of a substance varies with time under the influence of temperature, humidity, and light.[3]

Standard Testing Conditions:

-

Long-term stability studies: These are typically conducted for a minimum of 12 months and are designed to represent the recommended storage conditions.[4] The internationally recognized long-term storage conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[6]

-

Accelerated stability studies: These are shorter-term studies, typically 6 months, conducted under more extreme conditions to accelerate the rate of chemical degradation and physical change.[7] The standard accelerated condition is 40°C ± 2°C with 75% ± 5% RH.[4]

-

Intermediate stability studies: If a "significant change" occurs during accelerated studies, intermediate studies are conducted at 30°C ± 2°C and 65% ± 5% RH.[6]

Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is performed to identify the likely degradation products of a substance.[8] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[7][9] Stress testing involves exposing the substance to conditions more severe than those used in accelerated stability studies.[3] According to ICH guidelines, this should include the effects of:

-

Temperature: Typically in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[10]

-

Humidity: 75% RH or greater.[10]

-

Hydrolysis: Across a wide range of pH values.[6]

-

Oxidation: Exposure to an oxidizing agent.[11]

-

Photolysis: Exposure to light, as described in ICH Q1B.[6]

Anticipated Degradation Pathways of Isopropyl Propyl Phthalate

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for phthalate esters, proceeding via acid- or base-catalyzed cleavage of the ester bonds.[12] The reaction typically occurs in two steps: first, the diester is hydrolyzed to a monoester, and then the monoester is hydrolyzed to phthalic acid.[12] For isopropyl propyl phthalate, this would result in the formation of monoisopropyl phthalate, monopropyl phthalate, and finally phthalic acid, along with isopropanol and propanol.[13][14]

Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for phthalate esters.[15] The rate of hydrolysis is also influenced by the steric hindrance around the carbonyl group of the ester.

Photodegradation

Phthalate esters can undergo photodegradation when exposed to UV light.[16] This process can be direct, through the absorption of light by the phthalate molecule itself, or indirect, mediated by photosensitizing species that generate reactive oxygen species (ROS) such as hydroxyl radicals.[11][17] The degradation of the aromatic ring of phthalates by hydroxyl radicals can lead to the formation of various intermediates, including phthalic acid, benzoic acid derivatives, and ultimately, smaller organic acids through ring-opening.[12][18]

Thermal Decomposition

At elevated temperatures, phthalate esters can undergo thermal decomposition. Pyrolysis of phthalates can lead to the formation of phthalic anhydride, alkenes (from the alcohol side chains), and various aromatic compounds.[19] For isopropyl propyl phthalate, thermal stress would likely lead to the elimination of propene and isopropylene, and the formation of phthalic anhydride.

Oxidative Degradation

Oxidative degradation can be initiated by reactive oxygen species.[20] The presence of oxidizing agents can lead to the hydroxylation of the aromatic ring and oxidation of the alkyl side chains.[11] This can result in a complex mixture of degradation products.

Experimental Protocols for Stability Assessment

The following protocols are designed as a comprehensive approach to evaluating the chemical stability of isopropyl propyl phthalate, in line with ICH guidelines.

Protocol 1: Long-Term and Accelerated Stability Study

-

Sample Preparation: Prepare at least three batches of isopropyl propyl phthalate. Package the samples in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: Place samples in a calibrated stability chamber at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: Place samples in a calibrated stability chamber at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Schedule:

-

Long-Term: Test samples at 0, 3, 6, 9, and 12 months.

-

Accelerated: Test samples at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay of isopropyl propyl phthalate, and quantification of any degradation products using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).

Protocol 2: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of isopropyl propyl phthalate in appropriate solvents (e.g., acetonitrile/water). For solid-state studies, use the pure substance.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period (e.g., 2, 4, 8 hours).

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Stress (Solid): Expose the solid sample to 70°C in an oven for 48 hours.

-

Photostability: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

-

Analysis: Following exposure to the stress conditions, quantify the remaining isopropyl propyl phthalate and identify and quantify the degradation products using a suitable analytical method, such as GC-MS, to elucidate the degradation pathways.[21][22]

Protocol 3: Analytical Methodology (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., hexane or acetone) to a known concentration.[21]

-

Chromatographic Conditions:

-

Column: A suitable capillary column for phthalate analysis (e.g., a non-polar or mid-polar column).

-

Oven Program: A temperature gradient program to separate the parent compound from its potential degradation products.[23]

-

Injector: Splitless injection at a suitable temperature (e.g., 250°C).[23]

-

Carrier Gas: Helium at a constant flow rate.[23]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Impact (EI).

-

Mode: Scan mode for identification of unknown degradation products and Selected Ion Monitoring (SIM) mode for quantification of the parent compound and known degradants.[22]

-

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Illustrative Stability Data for Isopropyl Propyl Phthalate under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Monoisopropyl Phthalate (%) | Monopropyl Phthalate (%) | Phthalic Acid (%) | Total Degradation (%) |

| 0 | Clear, colorless liquid | 99.8 | < 0.05 | < 0.05 | < 0.05 | < 0.05 |

| 3 | Clear, colorless liquid | 98.5 | 0.6 | 0.5 | 0.2 | 1.3 |

| 6 | Clear, colorless liquid | 97.1 | 1.2 | 1.0 | 0.5 | 2.7 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The data from these studies are used to establish a re-test period for the drug substance or a shelf life for the drug product. The degradation profile helps in identifying critical stability issues and in the development of appropriate packaging and storage recommendations.

Visualizations

Caption: Workflow for forced degradation studies.

Caption: Anticipated degradation pathways.

References

-

memmert GmbH+Co.KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

-

ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Al-Salem, S. M., et al. (2010). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]

-

Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(12), e202200082. Retrieved from [Link]

-

Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. PubMed. Retrieved from [Link]

-

Ferreira, I., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Monoisopropyl phthalate. PubChem. Retrieved from [Link]

-

Wu, Y., et al. (2022). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Retrieved from [Link]

-

Corpas-Sayago, R., et al. (2024). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. MDPI. Retrieved from [Link]

-

Furlan, R. L. V., et al. (2003). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. ARKIVOC. Retrieved from [Link]

-

Yang, Y., et al. (2005). Oxidative Degradation of Diethyl Phthalate by Photochemically-Enhanced Fenton Reaction. ResearchGate. Retrieved from [Link]

-

Roy, K., et al. (2023). Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. SpringerLink. Retrieved from [Link]

-

Shinde, N. G., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Furlan, R. L. V., et al. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate. Retrieved from [Link]

-

K. Michael. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. Retrieved from [Link]

-

Ghattas, A.-K., et al. (2020). Microbial degradation of phthalates: biochemistry and environmental implications. PubMed. Retrieved from [Link]

-

Meeker, J. D., et al. (2012). Phthalates: Chemical properties, impacts on health and the environment. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

-

Albro, P. W., & Lavenhar, S. R. (1989). Overview of phthalate ester pharmacokinetics in mammalian species. PubMed. Retrieved from [Link]

-

Jung, M. Y., et al. (2016). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. ResearchGate. Retrieved from [Link]

-

Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Singh, S., & Sharma, B. (2023). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. PMC. Retrieved from [Link]

-

Prasad, B., & Suresh, S. (n.d.). Rate constants and half lives of phthalate esters based on the first order biodegradation kinetic plots. ResearchGate. Retrieved from [Link]

-

Peñaloza-Coronel, A., et al. (2022). "Oxidative stress induced by phthalates in mammals: State of the art and potential biomarkers". PubMed. Retrieved from [Link]

-

Gonzalez, M. (2012). A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. ScholarWorks. Retrieved from [Link]

- CN101967098A - Preparation method of bis(2-propylheptyl) phthalate. (n.d.). Google Patents.

-

He, D., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Retrieved from [Link]

-

Chang, J.-W., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect. Retrieved from [Link]

-

Barreca, S., et al. (2014). Photodegradation of selected phthalates on mural painting surfaces under UV light irradiation. IRIS UniPA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propylpentyl phthalate. PubChem. Retrieved from [Link]

-

Wenk, J., & Canonica, S. (2014). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

Afshari, M., & Ifelebuegu, A. O. (2018). Chemical behavior of phthalates under abiotic conditions in landfills. PubMed. Retrieved from [Link]

-

Czégény, Z., et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Thiebaud, J., et al. (2010). NO(2) Quantum Yields From Ultraviolet Photodissociation of Methyl and Isopropyl Nitrate. Journal of Physical Chemistry A. Retrieved from [Link]

-

Chai, Y. Q., et al. (2022). Insights into the Titania (TiO2) Photocatalysis on the Removal of Phthalic Acid Esters (PAEs) in Water. BCREC Journal. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 959224-37-4 - TRC - Isopropyl Propyl Phthalate | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ikev.org [ikev.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. jddtonline.info [jddtonline.info]

- 8. ajpsonline.com [ajpsonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. memmert.com [memmert.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoisopropyl phthalate | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. iris.unipa.it [iris.unipa.it]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. "Oxidative stress induced by phthalates in mammals: State of the art and potential biomarkers" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 22. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Note: Synthesis and Validation of Isopropyl Propyl Phthalate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Isopropyl propyl phthalate (CAS 959224-37-4)[1]

Introduction

Isopropyl propyl phthalate is an asymmetric dialkyl phthalate ester utilized primarily in toxicology, proteomics, and endocrine disruption research as a model plasticizer[1]. Synthesizing asymmetric phthalates presents a unique chemical challenge: preventing the scrambling of alkyl chains (transesterification) that typically occurs under standard high-temperature, acid-catalyzed esterification[2]. This application note details a highly controlled, two-step protocol to synthesize isopropyl propyl phthalate from phthalic anhydride, ensuring high asymmetric purity and avoiding statistical mixtures.

Mechanistic Rationale & Experimental Design

The synthesis of asymmetric phthalates requires a sequential, kinetically controlled addition strategy[3][4].

-

Phase 1: Ring-Opening Esterification. Phthalic anhydride is reacted with one equivalent of isopropanol. The anhydride ring is highly susceptible to nucleophilic attack. Under mild basic conditions (using pyridine or DMAP), the ring opens to form mono-isopropyl phthalate[3]. Causality Note: This step is naturally self-limiting; the resulting carboxylic acid is significantly less electrophilic than the starting anhydride, preventing the addition of a second isopropanol molecule without the introduction of a coupling agent.

-

Phase 2: Steglich Esterification. To attach the second, distinct alkyl chain (n-propanol), we employ a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). Causality Note: Traditional Fischer esterification (using H2SO4 or p-Toluenesulfonic acid at >100∘C ) is strictly avoided here because it promotes transesterification, which would yield an inseparable statistical mixture of di-isopropyl, di-propyl, and isopropyl propyl phthalates[2]. The Steglich protocol operates at room temperature, kinetically trapping the asymmetric product. Furthermore, DMAP acts as a superior acyl transfer catalyst, suppressing the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

Workflow Visualization

Two-step synthesis workflow for asymmetric isopropyl propyl phthalate.

Materials and Reagents

Table 1: Quantitative Reagent Summary

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Phthalic Anhydride | Starting Material | 148.12 | 1.0 | 1.48 g |

| Isopropanol | Nucleophile 1 | 60.10 | 1.2 | 0.92 mL |

| Pyridine | Base Catalyst | 79.10 | 0.1 | 0.08 mL |

| Mono-isopropyl Phthalate | Intermediate | 208.21 | 1.0 | ~2.08 g (Expected) |

| n-Propanol | Nucleophile 2 | 60.10 | 1.1 | 0.82 mL |

| DCC | Coupling Agent | 206.33 | 1.1 | 2.27 g |

| DMAP | Acyl Transfer Catalyst | 122.17 | 0.1 | 0.12 g |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Mono-isopropyl Phthalate

-

Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous isopropanol (0.92 mL, 12.0 mmol) and pyridine (0.08 mL, 1.0 mmol).

-

Reflux: Heat the mixture to 90°C under an inert argon atmosphere for 3-4 hours. Self-Validation: The reaction transitions from a heterogeneous suspension to a clear, homogeneous solution as the anhydride is consumed[5].

-

Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with 1M HCl (2 × 15 mL) to remove pyridine. Extract the organic layer with saturated NaHCO3 (3 × 15 mL). The monoester will transfer to the aqueous layer as a sodium salt, leaving unreacted anhydride in the organic layer.

-

Acidification: Carefully acidify the combined aqueous layers with 3M HCl until the pH reaches ~2. Extract the precipitated monoester with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield mono-isopropyl phthalate as a white solid/viscous oil.

Phase 2: Steglich Esterification for the Asymmetric Diester

-

Reaction Setup: Dissolve the purified mono-isopropyl phthalate (assume 10.0 mmol for calculation) in 25 mL of anhydrous Dichloromethane (DCM) in a clean, dry flask.

-

Reagent Addition: Add n-propanol (0.82 mL, 11.0 mmol) and DMAP (0.12 g, 1.0 mmol). Cool the flask to 0°C using an ice bath.

-

Coupling: Dissolve DCC (2.27 g, 11.0 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Incubation: Allow the reaction to slowly warm to room temperature and stir for 16-20 hours[3]. Self-Validation: The formation of a voluminous white precipitate—dicyclohexylurea (DCU)—indicates successful coupling.

-

Filtration & Workup: Filter the reaction mixture through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over Na2SO4 and concentrate in vacuo.

Phase 3: Purification

-

Flash Chromatography: Purify the crude oil via silica gel column chromatography using a gradient of Hexane:EtOAc (9:1 to 4:1).

-

Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC). Isopropyl propyl phthalate will elute as a distinct UV-active spot.

Data Presentation & Validation

To ensure the structural integrity of the synthesized asymmetric phthalate and confirm the absence of transesterification byproducts, validate the final compound against the expected analytical parameters below.

Table 2: Expected Analytical Data for Isopropyl Propyl Phthalate

| Parameter | Expected Observation | Diagnostic Significance |

| Physical State | Clear, colorless viscous liquid | Confirms removal of DCU and unreacted acids. |

| TLC (Hexane:EtOAc 4:1) | Rf≈0.6 (UV active) | Validates non-polar ester formation. |

| 1 H NMR (Aromatic) | δ 7.70 - 7.50 (m, 4H) | Confirms the intact phthalate aromatic core. |

| 1 H NMR (Isopropyl) | δ 5.25 (hept, 1H), 1.35 (d, 6H) | Confirms the retention of the Phase 1 alkyl chain. |

| 1 H NMR (n-Propyl) | δ 4.25 (t, 2H), 1.75 (sextet, 2H), 1.00 (t, 3H) | Confirms the successful Phase 2 Steglich coupling. |

References

-

Harris, H. G. Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptors. Eagle Scholar (University of Mary Washington).[3] URL:

-

Santa Cruz Biotechnology. Isopropyl propyl phthalate | CAS 959224-37-4 | SCBT.[1] URL:

-

Environment and Climate Change Canada. State of the Science Report Phthalate Substance Grouping Short-Chain Phthalate Esters. Canada.ca.[4] URL:

-

Aminova, G. K., et al. Obtaining new phthalate plasticizers. Semantic Scholar / Nanotechnologies in Construction.[2] URL:

Sources

- 1. scbt.com [scbt.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scholar.umw.edu [scholar.umw.edu]

- 4. State of the Science Report Phthalate Substance Grouping Short-Chain Phthalate Esters - Canada.ca [canada.ca]

- 5. EP2511256A1 - Method for producing dialkyl phthalate - Google Patents [patents.google.com]

Solid-Phase Extraction (SPE) of Isopropyl Propyl Phthalate from Aqueous Samples: A Method for High-Recovery Analysis

An Application Guide and Protocol

Abstract